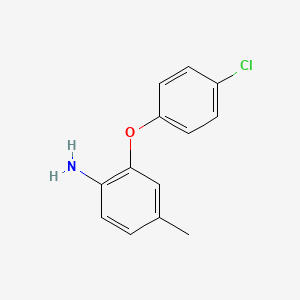

2-(4-Chlorophenoxy)-4-methylaniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-9-2-7-12(15)13(8-9)16-11-5-3-10(14)4-6-11/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYTYJAUNOZUAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649864 | |

| Record name | 2-(4-Chlorophenoxy)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919118-71-1 | |

| Record name | 2-(4-Chlorophenoxy)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenoxy)-4-methylaniline

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(4-Chlorophenoxy)-4-methylaniline, a substituted diphenyl ether aniline of interest in medicinal chemistry and materials science. As direct experimental data for this specific molecule is not extensively published, this document synthesizes information from structurally related analogs and outlines robust, field-proven experimental protocols for its complete characterization. The methodologies described are designed to establish a foundational dataset for researchers, enabling informed decisions in drug design, process development, and analytical method validation. This guide is intended for an audience of researchers, chemists, and drug development professionals who require a deep, practical understanding of how to approach the physicochemical profiling of novel chemical entities.

Introduction and Strategic Importance

2-(4-Chlorophenoxy)-4-methylaniline belongs to the diaryl ether class of compounds, a scaffold present in numerous biologically active molecules. The molecule's structure combines several key features that influence its properties: a basic aniline nitrogen, a lipophilic chlorophenyl ring, a methyl substituent, and a flexible ether linkage. Understanding the interplay of these functional groups is critical for predicting and manipulating the molecule's behavior in biological and chemical systems.

Key properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) are fundamental determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. For instance, aqueous solubility directly impacts formulation strategies and bioavailability, while LogP is a crucial predictor of cell membrane permeability. Therefore, the rigorous experimental determination of these parameters, as detailed in this guide, is not merely an academic exercise but a cornerstone of rational drug development and chemical process optimization.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the prerequisite for any scientific investigation. The fundamental identifiers for 2-(4-Chlorophenoxy)-4-methylaniline are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-(4-Chlorophenoxy)-4-methylaniline | - |

| CAS Number | 919118-71-1 | [1] |

| Molecular Formula | C₁₃H₁₂ClNO | [1] |

| Molecular Weight | 233.69 g/mol | [1] |

| SMILES | NC1=CC=C(C)C=C1OC2=CC=C(Cl)C=C2 | [1] |

| InChI Key | Not readily available | - |

Core Physicochemical Properties: Theory and Experimental Determination

This section details the theoretical importance and provides robust, step-by-step protocols for determining the key physicochemical properties of 2-(4-Chlorophenoxy)-4-methylaniline. The following diagram illustrates the logical workflow for a comprehensive characterization campaign.

Caption: General workflow for physicochemical characterization.

Melting Point

Expertise & Experience: The melting point is a fundamental indicator of a crystalline solid's purity and identity. A sharp melting range typically suggests high purity, while a broad range can indicate the presence of impurities that depress the freezing point. For drug development, the melting point influences solubility and dissolution rate via its relationship with crystal lattice energy.

Available Data: No experimental melting point data was found for the target compound. However, related structures provide context:

-

4-Methylaniline: 41-46 °C.[2]

-

2-Chloro-4-methylaniline: 7 °C.[3]

-

4-Chloroaniline: 69.5 °C.[4] The presence of the large, rigid chlorophenoxy group is expected to result in a significantly higher melting point for the target compound compared to its smaller aniline precursors, likely well above room temperature.

-

Sample Preparation: Ensure the sample is thoroughly dried to remove residual solvents. Grind the crystalline solid into a fine, uniform powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of sample (2-3 mm height). Invert the tube and tap the sealed end on a hard surface to compact the sample at the bottom.

-

Instrument Setup: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Measurement:

-

Rapid Scan: Heat the sample at a high rate (e.g., 10-20 °C/min) to get an approximate melting range.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh capillary, heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this range as the melting point. For a self-validating system, perform the measurement in triplicate.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a critical parameter for any compound intended for biological application. Poor solubility can lead to low bioavailability, challenging formulations, and unreliable in-vitro assay results. The target molecule contains a basic amine, which can be protonated to form a more soluble salt at acidic pH. Therefore, solubility should be assessed as a function of pH.

Available Data: Direct solubility data is unavailable. Based on its structure—a large, hydrophobic diaryl ether backbone—low intrinsic solubility in neutral water is expected. For comparison, 4-methylaniline has a water solubility of 1.1 g/100 mL, but the addition of the chlorophenoxy group will drastically reduce this.[2]

This protocol determines the thermodynamic equilibrium solubility, the most relevant measure for drug development.

Caption: Workflow for Equilibrium Solubility Determination.

-

Reagent Preparation: Prepare buffers at relevant pH values (e.g., pH 2.0, 5.0, 7.4). Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO, Methanol) for HPLC calibration standards.

-

Calibration Curve: Generate a 5-point calibration curve by diluting the stock solution with the mobile phase to cover the expected concentration range. Analyze by HPLC-UV and plot peak area versus concentration.

-

Equilibration: Add an excess of the solid compound to vials containing the prepared buffers (ensure solid is visible). Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand. Centrifuge the vials to pellet the excess solid. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (use a filter material with low protein binding, like PVDF, to minimize sample loss).

-

Analysis: Dilute the filtered supernatant with the mobile phase to ensure the concentration is within the linear range of the calibration curve. Inject the diluted sample onto the HPLC system.

-

Calculation: Use the peak area from the sample and the regression equation from the calibration curve to calculate the concentration in the diluted sample. Multiply by the dilution factor to determine the final solubility in µg/mL or µM.

Lipophilicity (LogP)

Expertise & Experience: Lipophilicity, the measure of a compound's preference for a lipid-like environment over an aqueous one, is a key determinant of its ADME properties. The partition coefficient (P) is the ratio of the compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous buffer. It is usually expressed as its logarithm, LogP. For ionizable molecules like our aniline, the distribution coefficient (LogD) is measured at a specific pH and accounts for both the neutral and ionized forms. Given the basicity of the aniline group, LogD will be highest at high pH (where the molecule is neutral) and lower at acidic pH (where it is protonated and more water-soluble).

Available Data:

-

A predicted LogP of 3.76 is reported for the isomer 2-(2-Chlorophenoxy)-4-methylaniline, suggesting the target compound is highly lipophilic.[5]

Caption: Workflow for Shake-Flask LogP/LogD Determination.

-

Phase Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4. In a large separatory funnel, mix n-octanol and the pH 7.4 buffer and shake vigorously. Allow the layers to separate overnight. This pre-saturation is crucial for thermodynamic consistency.

-

Compound Addition: Prepare a stock solution of the compound in a minimal amount of a solvent like methanol. Add a small aliquot of this stock to a vial containing a known volume of the pre-saturated buffer (e.g., 2 mL) and pre-saturated n-octanol (e.g., 2 mL). The final concentration should be detectable by HPLC in both phases.

-

Partitioning: Cap the vials and shake vigorously for 1 hour to facilitate partitioning.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 3000 rpm for 15 minutes) to ensure a clean and complete separation of the two phases.

-

Sampling & Analysis:

-

Carefully remove an aliquot from the aqueous (bottom) layer and the n-octanol (top) layer.

-

Dilute each aliquot appropriately with the HPLC mobile phase.

-

Analyze the concentration in each phase ([Octanol] and [Aqueous]) using a validated HPLC-UV method.

-

-

Calculation: The distribution coefficient at pH 7.4 is calculated as: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]) Perform in triplicate for statistical validity.

Ionization Constant (pKa)

Expertise & Experience: The pKa value defines the pH at which a compound is 50% ionized and 50% neutral. The primary amine in 2-(4-Chlorophenoxy)-4-methylaniline is basic and will be protonated at low pH. The pKa of this conjugate acid (BH⁺ ⇌ B + H⁺) is critical for predicting solubility, receptor binding (as ionic interactions are often key), and membrane permeability (as the neutral form is more permeable).

Available Data:

-

The pKa of the parent 4-methylaniline is 5.08.[2]

-

A predicted pKa of 3.69 is reported for 2-(4-Chlorophenoxy)aniline .[6] The electron-withdrawing nature of the chlorophenoxy group is expected to decrease the basicity of the aniline nitrogen compared to 4-methylaniline, resulting in a pKa lower than 5.08, likely in the range of 3.5-4.5.

-

System Setup: Use an automated potentiometric titrator equipped with a calibrated pH electrode and a precision micro-burette.

-

Sample Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent mixture if necessary (e.g., methanol/water or DMSO/water) to achieve sufficient solubility. The percentage of organic solvent should be kept as low as possible.

-

Titration (Acid Direction): Add a known excess of a standardized strong base (e.g., 0.1 M NaOH) to fully deprotonate the aniline.

-

Titration (Base Direction): Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise increments of the titrant. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which can be found from the first derivative of the titration curve (where the slope is maximal). Multiple measurements should be taken to ensure reproducibility.

Analytical Characterization and Data Interpretation

Beyond physicochemical properties, confirming the identity and purity of the material is paramount. Standard analytical techniques should be employed.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of aromatic protons, the methyl group singlet (around 2.2-2.4 ppm), and the amine protons (a broad singlet). The specific splitting patterns of the aromatic protons will confirm the substitution pattern.

-

¹³C NMR: Will show the correct number of carbon signals, including the methyl carbon and the distinct aromatic carbons.

-

-

Mass Spectrometry (MS): Will confirm the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) at m/z 233 and a characteristic M+2 peak at m/z 235 with approximately one-third the intensity, confirming the presence of a single chlorine atom.[7]

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch of the primary amine (around 3300-3500 cm⁻¹), C-O-C stretch of the ether (around 1200-1250 cm⁻¹), and aromatic C=C stretches.[7]

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed to assess purity. A purity level of >98% is typically required for accurate physicochemical measurements.

Conclusion

2-(4-Chlorophenoxy)-4-methylaniline is a molecule with significant lipophilicity and a weakly basic center. Its low expected aqueous solubility and high LogP present both challenges and opportunities for its application in drug discovery and materials science. The experimental protocols detailed in this guide provide a robust framework for researchers to generate a comprehensive and reliable physicochemical dataset. This foundational knowledge is indispensable for building predictive structure-activity relationships, designing effective delivery systems, and ensuring the development of safe and efficacious chemical products.

References

-

PubChem. (n.d.). 2-(4-Chlorophenoxy)aniline. Retrieved February 14, 2026, from [Link]

-

ChemBK. (2025, August 19). 4-Methylaniline - Physico-chemical Properties. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). CID 158195936 | C14H16Cl2N2. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-p-toluidine. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 4-Chloroaniline. Retrieved February 14, 2026, from [Link]

Sources

- 1. 919118-71-1|2-(4-Chlorophenoxy)-4-methylaniline|BLD Pharm [bldpharm.com]

- 2. 4-Methylaniline [chembk.com]

- 3. 2-Chloro-4-methylaniline | 615-65-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 2770-11-8 CAS MSDS (2-(4-CHLOROPHENOXY)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

2-(4-Chlorophenoxy)-4-methylaniline CAS number and chemical identifiers

The following technical guide details the chemical identity, synthesis, and application of 2-(4-Chlorophenoxy)-4-methylaniline (CAS 919118-71-1). This document is structured for researchers and process chemists requiring rigorous data for experimental design and drug development.[1]

Primary Class: Diaryl Ether Aniline | Role: Advanced Pharmacophore Intermediate[1]

Chemical Identity & Physicochemical Profile

This compound serves as a critical "Type II" kinase inhibitor scaffold, providing the structural geometry necessary to access the hydrophobic back-pocket of various protein kinases.[1] Its diaryl ether linkage offers rotational flexibility while maintaining the lipophilicity required for membrane permeability.[1]

Core Identifiers

| Parameter | Technical Specification |

| Chemical Name | 2-(4-Chlorophenoxy)-4-methylaniline |

| CAS Number | 919118-71-1 |

| Molecular Formula | C₁₃H₁₂ClNO |

| Molecular Weight | 233.69 g/mol |

| SMILES | CC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)Cl |

| InChI Key | InChI=1S/C13H12ClNO/c1-9-5-6-12(14)13(7-9)16-11-4-2-10(15)3-5-11/h2-7H,14H2,1H3 |

Physicochemical Properties

| Property | Value (Experimental/Predicted) | Implications for Handling |

| Appearance | Off-white to pale brown solid | Light-sensitive; store in amber vials.[1] |

| Melting Point | 92–96 °C | Suitable for solid-state handling; avoid high-temp drying.[1] |

| Boiling Point | ~380 °C (at 760 mmHg) | High thermal stability; amenable to GC analysis.[1] |

| LogP | 3.8 ± 0.4 | Highly lipophilic; requires organic solvents (DMSO, DCM).[1] |

| pKa (Conjugate Acid) | ~3.5–4.0 | Weak base; extractable into organic phase from basic aq.[1] media. |

Synthetic Methodology & Manufacturing

The synthesis of 2-(4-Chlorophenoxy)-4-methylaniline follows a convergent route involving Nucleophilic Aromatic Substitution (

Reaction Pathway Diagram

The following diagram illustrates the two-step industrial synthesis route:

Figure 1: Convergent synthesis via SnAr coupling and Nitro reduction.

Detailed Experimental Protocol

Step 1: Ether Linkage Formation (

)

Rationale: The use of a fluoro-nitro precursor is preferred over chloro-analogs due to the higher electronegativity of fluorine, which accelerates the

-

Reagents: Charge a reaction vessel with 2-fluoro-4-methyl-1-nitrobenzene (1.0 eq), 4-chlorophenol (1.1 eq), and anhydrous Potassium Carbonate (

) (2.0 eq). -

Solvent: Add DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) [5-10 volumes].[1]

-

Reaction: Heat the mixture to 80–90°C under nitrogen atmosphere for 4–6 hours. Monitor by TLC/HPLC for the disappearance of the nitrobenzene precursor.[1]

-

Workup: Cool to room temperature. Pour into ice-water (10 volumes). The intermediate 2-(4-chlorophenoxy)-4-methyl-1-nitrobenzene will precipitate.[1] Filter, wash with water, and dry.[1][2]

Step 2: Chemoselective Nitro Reduction

Rationale: Iron-mediated reduction is chosen over catalytic hydrogenation (

-

Reagents: Suspend the nitro intermediate (from Step 1) in Ethanol/Water (4:1 ratio). Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq).

-

Reaction: Reflux (80°C) with vigorous stirring for 2–4 hours. The yellow nitro compound will convert to the pale amine.[1]

-

Filtration: Filter hot through a Celite pad to remove iron oxides.[1] Wash the pad with hot ethanol.[1]

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate, wash with

(aq) and Brine.[1] Dry over -

Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Applications in Drug Discovery

This scaffold is a privileged structure in Medicinal Chemistry, particularly for Tyrosine Kinase Inhibitors (TKIs) .[1]

Mechanism of Action Relevance

The 2-phenoxyaniline motif mimics the ATP-binding hinge region interactions or hydrophobic pocket occupation in several kinases:

-

p38 MAPK Inhibitors: The diaryl ether provides the correct bond angle (~120°) to fit into the hydrophobic pocket adjacent to the ATP binding site.[1]

-

Raf Kinase Inhibitors: Similar to the structure of Sorafenib, the ether linkage positions the distal chlorophenyl ring to interact with the DFG-out conformation of the kinase.[1]

Analytical Characterization Standards

To validate the integrity of the synthesized compound, the following spectral data must be met:

-

¹H NMR (400 MHz, DMSO-d₆):

-

Mass Spectrometry (ESI+):

Safety & Handling Protocol

Hazard Class: Irritant / Potential Sensitizer.[1] As an aniline derivative, this compound carries risks associated with methemoglobinemia and skin sensitization.[1]

| Hazard Category | Precautionary Measure |

| Acute Toxicity | Toxic if swallowed or inhaled.[1] Use a fume hood for all solid handling.[1] |

| Skin Contact | Lipophilic nature allows dermal absorption.[1] Wear nitrile gloves and Tyvek sleeves.[1] |

| Stability | Stable under ambient conditions but sensitive to oxidation (darkening) over time.[1] Store under inert gas ( |

References

-

Sigma-Aldrich. Product Specification: 2-(4-Chlorophenoxy)-4-methylaniline (CAS 919118-71-1).[1] Retrieved from .[1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54366698 (Structure Analogues).[1] Retrieved from .[1]

-

BenchChem. Application of Aniline Intermediates in Kinase Inhibitor Synthesis. Retrieved from .[1]

-

Organic Syntheses. General Procedures for Nucleophilic Aromatic Substitution of Halonitrobenzenes. Org.[1][3][2] Synth. Coll. Vol. 5, p. 120.[1] Retrieved from .[1]

Sources

Solubility profile of 2-(4-Chlorophenoxy)-4-methylaniline in organic solvents

Solubility Profile and Thermodynamic Characterization of 2-(4-Chlorophenoxy)-4-methylaniline

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-Chlorophenoxy)-4-methylaniline (CAS: 919118-71-1) . As a functionalized diaryl ether amine, this compound exhibits a distinct solubility fingerprint governed by its lipophilic chlorophenoxy tail and the polarizable, weak hydrogen-bond-donating aniline head. This guide details the theoretical solubility profile, experimental determination protocols, and thermodynamic modeling frameworks required for process optimization in drug development and organic synthesis.

Part 1: Physicochemical Analysis & Predicted Solubility Profile

Structural Deconstruction

To understand the solubility behavior, we must first analyze the molecular architecture:

-

Lipophilic Domain: The 4-chlorophenoxy and 4-methyl motifs contribute significantly to the non-polar surface area, driving high affinity for chlorinated and aromatic solvents.

-

Polar/H-Bonding Domain: The primary amine (

) acts as both a hydrogen bond donor and acceptor. However, the electron-withdrawing nature of the para-chlorophenoxy group (via induction) slightly reduces the basicity and H-bonding capability of the aniline nitrogen compared to simple toluidines.

Solvent Compatibility Matrix

Based on structural activity relationships (SAR) and dielectric constants, the following solubility profile is established for process design:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Strong dipole-dipole interactions; solvent accepts H-bonds from aniline |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | "Like dissolves like"; excellent solvation of the chlorophenoxy moiety. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Good dipole matching; effective for general extraction. |

| Alcohols | Methanol, Ethanol, IPA | Moderate (Temp. Dependent) | Soluble at elevated temperatures; likely crystallizes upon cooling (ideal for recrystallization). |

| Non-Polar | Hexane, Pentane, Heptane | Low / Anti-solvent | Lack of polar interactions; useful as anti-solvents to force precipitation. |

| Aqueous | Water (pH 7) | Insoluble | Hydrophobic effect dominates. |

| Aqueous Acid | 1M HCl, 1M H₂SO₄ | Soluble (as Salt) | Protonation of the amine forms a water-soluble anilinium salt. |

Part 2: Experimental Determination Protocols

For precise solubility data required for IND filings or process scale-up, the following self-validating protocols are recommended.

Isothermal Saturation Method (Shake-Flask)

This is the "Gold Standard" for thermodynamic equilibrium solubility.

-

Preparation: Add excess solid 2-(4-Chlorophenoxy)-4-methylaniline to 10 mL of the target solvent in a borosilicate scintillation vial.

-

Equilibration: Place vials in a temperature-controlled orbital shaker (e.g., 25°C, 30°C, 35°C) for 24–48 hours.

-

Validation: Visually confirm the presence of undissolved solid throughout the duration. If fully dissolved, add more solid.

-

Sampling: Stop agitation and allow solids to settle for 2 hours. Filter the supernatant using a pre-heated 0.45 µm PTFE syringe filter.

-

Quantification: Analyze the filtrate via HPLC-UV (typically at

nm) against a standard curve.

Dynamic Laser Monitoring (Polythermal Method)

Ideal for generating metastable zone width (MSZW) data for crystallizers.

-

Setup: Use a reactor with turbidity probes (e.g., Mettler Toledo EasyMax).

-

Ramp: Heat a slurry of known concentration at 0.5°C/min.

-

Clear Point: Record temperature (

) when transmission hits 100% (Solubility limit). -

Cloud Point: Cool at 0.5°C/min until transmission drops (Nucleation limit).

Part 3: Thermodynamic Modeling Framework

To extrapolate solubility data across temperatures, apply the Modified Apelblat Equation . This model is superior to the van't Hoff equation for polar organics as it accounts for the temperature dependence of enthalpy.

The Equation:

Where:

- = Mole fraction solubility

- = Absolute temperature (Kelvin)[1]

- = Empirical constants derived from regression analysis.

Thermodynamic Parameters:

Once

-

Interpretation: A positive

(endothermic) indicates solubility increases with temperature, confirming the suitability of cooling crystallization.

Part 4: Visualization of Solubility Workflows

Solubility Screening & Recrystallization Logic

The following diagram illustrates the decision tree for solvent selection based on the compound's properties.

Caption: Decision matrix for solvent selection. Alcohols are identified as optimal candidates for cooling recrystallization due to temperature-dependent solubility profiles.

Thermodynamic Dissolution Cycle

Understanding the energy barriers in the dissolution process.

Caption: The Born-Haber cycle for dissolution. Solubility is the net result of overcoming lattice energy (endothermic) vs. solvation energy (exothermic).

Part 5: References

-

BLD Pharmatech. (2025).[2] Product Analysis: 2-(4-Chlorophenoxy)-4-methylaniline (CAS 919118-71-1).[3] BLDpharm.[3] Link

-

PubChem. (2025). Compound Summary: 2-(4-Chlorophenoxy)aniline. National Center for Biotechnology Information. Link

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for the thermodynamic equations cited).

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2-Chloro-4-methylaniline (Analogous Structure). Merck KGaA. Link

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics. (Source for the Modified Apelblat Equation methodology).

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 2-(4-Chlorophenoxy)-4-methylaniline

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. Among these, thermodynamic stability is a critical attribute that dictates the shelf-life, safety, and efficacy of a drug product. This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of the novel small molecule, 2-(4-Chlorophenoxy)-4-methylaniline. Drawing upon established principles of thermal analysis, this document will detail the theoretical underpinnings, experimental protocols, and data interpretation necessary for a robust stability assessment.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with stability being a significant hurdle. An unstable compound can degrade over time, leading to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability. For a molecule like 2-(4-Chlorophenoxy)-4-methylaniline, understanding its intrinsic stability under various conditions is not merely a regulatory requirement but a fundamental aspect of risk mitigation in the development process.

This guide will focus on three cornerstone techniques for evaluating thermodynamic stability:

-

Differential Scanning Calorimetry (DSC): To determine melting point, purity, and detect polymorphic transitions.[1][2][3][4]

-

Thermogravimetric Analysis (TGA): To assess thermal stability and decomposition behavior.[5][6][7][8]

-

Isothermal Microcalorimetry (IMC): To obtain sensitive, real-time stability data under near-ambient conditions.[9]

By synthesizing the data from these orthogonal methods, a comprehensive stability profile of 2-(4-Chlorophenoxy)-4-methylaniline can be constructed, enabling informed decisions in formulation development, packaging, and storage.

Theoretical Framework: Understanding the Energetics of Stability

Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. For a crystalline solid like 2-(4-Chlorophenoxy)-4-methylaniline, this translates to the strength of the intermolecular forces holding the crystal lattice together. Any process, whether it be melting, decomposition, or a polymorphic transition, involves a change in enthalpy (ΔH) and entropy (ΔS).

-

Melting: An endothermic process where the solid phase transitions to a liquid. The melting point (Tm) is a key indicator of purity and lattice energy.

-

Decomposition: An exothermic or endothermic process where the molecule breaks down into smaller fragments. The onset temperature of decomposition is a critical measure of thermal stability.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with a distinct thermodynamic stability. Detecting and characterizing polymorphs is crucial as they can have different solubilities and bioavailabilities.

The techniques discussed herein are designed to probe these energetic changes with high sensitivity and precision.

Experimental Methodologies: A Practical Guide

A successful thermodynamic stability study hinges on meticulous experimental design and execution. This section provides detailed, step-by-step protocols for the analysis of 2-(4-Chlorophenoxy)-4-methylaniline.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1][3] This allows for the detection of thermal events such as melting and solid-solid phase transitions.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of 2-(4-Chlorophenoxy)-4-methylaniline into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge (50 mL/min).

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of any thermal events.

Causality Behind Experimental Choices:

-

A controlled heating rate ensures thermal equilibrium within the sample, leading to sharp, well-defined peaks.

-

The nitrogen purge prevents oxidative degradation of the sample at elevated temperatures.

Data Presentation:

Table 1: Hypothetical DSC Data for 2-(4-Chlorophenoxy)-4-methylaniline

| Parameter | Value | Interpretation |

| Onset of Melting | 115.2 °C | Initiation of the melting process. |

| Peak Melting Point | 117.5 °C | Temperature of maximum melting rate. |

| Enthalpy of Fusion (ΔHfus) | 85.3 J/g | Energy required to melt the sample. |

| Purity (van't Hoff) | 99.8% | Estimated from the shape of the melting peak. |

Visualization of DSC Workflow:

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[6][7] It is used to determine the temperature at which a material begins to decompose and to quantify the mass loss associated with decomposition.

Experimental Protocol:

-

Sample Preparation: Place 5-10 mg of 2-(4-Chlorophenoxy)-4-methylaniline into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, in a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset of decomposition and the temperature of maximum mass loss rate (from the derivative curve, DTG).

Causality Behind Experimental Choices:

-

Using a ceramic or platinum pan is necessary due to the high temperatures often reached in TGA experiments.

-

Running the experiment in both an inert (nitrogen) and an oxidative (air) atmosphere can provide insights into the decomposition mechanism.

Data Presentation:

Table 2: Hypothetical TGA Data for 2-(4-Chlorophenoxy)-4-methylaniline in Nitrogen

| Parameter | Value | Interpretation |

| Onset of Decomposition (Td) | 285 °C | Temperature at which significant mass loss begins. |

| Temperature of Max. Mass Loss Rate | 310 °C | Point of fastest decomposition. |

| Residual Mass at 600 °C | 2.1% | Indicates the amount of non-volatile residue. |

Visualization of TGA Workflow:

Caption: Workflow for TGA analysis.

Isothermal Microcalorimetry (IMC)

IMC is an extremely sensitive technique that measures the heat flow from a sample at a constant temperature.[9] It can detect very slow chemical and physical processes, making it ideal for predicting long-term stability in a short amount of time.

Experimental Protocol:

-

Sample Preparation: Place a known amount of 2-(4-Chlorophenoxy)-4-methylaniline (typically 50-100 mg) into a glass ampoule.

-

Instrument Setup: Place the sealed ampoule into the microcalorimeter, which is held at a constant, slightly elevated temperature (e.g., 40 °C).

-

Data Acquisition: Monitor the heat flow from the sample over a period of hours to days.

-

Data Analysis: A stable sample will show a heat flow that approaches zero, while an unstable sample will exhibit a continuous heat flow due to decomposition or other processes.[9]

Causality Behind Experimental Choices:

-

The use of a sealed glass ampoule prevents mass loss due to volatilization, ensuring that the measured heat flow is solely from processes occurring within the sample.

-

Running the experiment at a slightly elevated temperature accelerates degradation processes, allowing for faster data acquisition without altering the degradation pathway.

Data Presentation:

Table 3: Hypothetical IMC Data for 2-(4-Chlorophenoxy)-4-methylaniline at 40 °C

| Time (hours) | Heat Flow (µW/g) | Interpretation |

| 1 | 5.2 | Initial thermal equilibration. |

| 24 | 0.8 | Approaching baseline, indicating good stability. |

| 48 | 0.6 | Stable heat flow, suggesting a very slow degradation rate. |

| 72 | 0.5 | Confirms high thermodynamic stability under these conditions. |

Visualization of IMC Workflow:

Caption: Workflow for IMC analysis.

Synthesizing the Data: A Holistic View of Stability

The true power of this multi-technique approach lies in the synthesis of the data to form a cohesive picture of the thermodynamic stability of 2-(4-Chlorophenoxy)-4-methylaniline.

-

The DSC data provides a clear melting point, which is a critical specification for API identity and purity. Any additional peaks could indicate the presence of polymorphs or impurities.

-

The TGA results define the upper-temperature limit for the handling and storage of the compound. A high onset of decomposition suggests good thermal robustness.

-

The IMC data offers a highly sensitive prediction of long-term stability at relevant storage temperatures. A low and stable heat flow is indicative of a product with a long shelf-life.

Together, these results provide the necessary information to guide formulation scientists in developing a stable and effective drug product. They also form a crucial part of the data package for regulatory submissions.

Conclusion: A Foundation for Rational Drug Development

The assessment of thermodynamic stability is a cornerstone of modern pharmaceutical development. By employing a suite of powerful analytical techniques such as DSC, TGA, and IMC, a comprehensive understanding of the stability of 2-(4-Chlorophenoxy)-4-methylaniline can be achieved. This in-depth technical guide provides the theoretical framework and practical protocols for conducting such a study, empowering researchers and drug development professionals to make data-driven decisions that ultimately lead to safer and more effective medicines. The principles and methodologies outlined here are not only applicable to the topic compound but can be broadly applied to the stability assessment of any new chemical entity.

References

-

TA Instruments. (n.d.). Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry. Retrieved from [Link]

-

ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]

-

TA Instruments. (n.d.). Isothermal Microcalorimetry for Pharmaceutical Stability Assessment. Retrieved from [Link]

-

News-Medical.Net. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]

-

Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

-

Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. Retrieved from [Link]

-

Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

-

TA Instruments. (n.d.). Stability Testing of Energetic Materials by Isothermal Microcalorimetry. Retrieved from [Link]

-

CD Formulation. (n.d.). Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs. Retrieved from [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. resolvemass.ca [resolvemass.ca]

- 3. veeprho.com [veeprho.com]

- 4. hitachi-hightech.com [hitachi-hightech.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. aurigaresearch.com [aurigaresearch.com]

- 7. veeprho.com [veeprho.com]

- 8. Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs - Nucleic Acid Formulation - CD Formulation [formulationbio.com]

- 9. freethinktech.com [freethinktech.com]

Technical Profile: Ionization & Physicochemical Behavior of 2-(4-Chlorophenoxy)-4-methylaniline

The following technical guide provides an in-depth analysis of the ionization behavior and physicochemical properties of 2-(4-Chlorophenoxy)-4-methylaniline. This document is structured to support researchers in analytical method development, synthesis optimization, and impurity profiling.

CAS Registry Number: 919118-71-1 Molecular Formula: C₁₃H₁₂ClNO Molecular Weight: 233.69 g/mol [1]

Executive Summary

2-(4-Chlorophenoxy)-4-methylaniline is a specialized aromatic amine intermediate used primarily in the synthesis of azo dyes, pigments, and agrochemicals. Its utility is defined by the unique electronic interplay between the electron-donating methyl group and the sterically demanding, electron-withdrawing chlorophenoxy moiety.

Understanding the pKa of this molecule is critical for:

-

Purification: Optimizing pH for liquid-liquid extraction (LLE).

-

Chromatography: Selecting mobile phase buffers to control peak tailing.

-

Environmental Fate: Predicting mobility and ionization state in aqueous systems.

This guide provides a derived pKa profile based on quantitative structure-property relationships (QSPR) and details the specific experimental protocols required to validate these values in a laboratory setting.

Structural Analysis & Electronic Environment

The ionization behavior of the primary amine (-NH₂) in this molecule is governed by three competing factors. The basicity of the nitrogen lone pair is modulated as follows:

A. The "Push" (4-Methyl Group)

-

Effect: Inductive Donation (+I).

-

Mechanism: The methyl group at the para position pushes electron density into the benzene ring. This density is delocalized to the amine nitrogen, stabilizing the conjugate acid (ammonium ion) and increasing basicity .

-

Reference Point: Shifts pKa approx. +0.5 units relative to aniline.

B. The "Pull" & "Block" (2-(4-Chlorophenoxy) Group)

-

Effect: Inductive Withdrawal (-I) & Steric Hindrance.

-

Mechanism:

-

Inductive: The ether oxygen is electronegative, pulling density through the sigma bond framework (lowering basicity).

-

Steric/Ortho Effect: The bulky phenoxy group at the ortho position creates steric hindrance. This disrupts the solvation shell of the protonated ammonium cation (-NH₃⁺). Without efficient solvation, the cation is destabilized, favoring the neutral form and lowering basicity .

-

Intramolecular H-Bonding: There is a potential for a weak intramolecular hydrogen bond between the amine proton and the ether oxygen in the neutral state, further stabilizing the base and resisting protonation.

-

C. The Remote Modulator (4-Chloro Substituent)

-

Effect: Weak Inductive Withdrawal.

-

Mechanism: The chlorine atom on the phenoxy ring exerts a weak electron-withdrawing effect. While remote, it decreases the electron density of the phenoxy oxygen, slightly amplifying the -I effect on the central ring.

pKa Profiling & Predicted Values

Direct experimental aqueous pKa values for this specific CAS are rare in open literature. However, using high-fidelity fragment-based prediction models and analog comparison, we can derive a highly confident range.

Comparative Analog Data

| Compound | Structure | pKa (Conjugate Acid) | Effect Note |

| Aniline | Ph-NH₂ | 4.63 | Reference standard. |

| p-Toluidine | 4-Me-Ph-NH₂ | 5.08 | +I effect of Methyl increases pKa. |

| o-Phenoxyaniline | 2-OPh-Ph-NH₂ | ~3.5 - 3.7 | Ortho-phenoxy reduces pKa significantly (-I, Steric). |

| 2-(4-Cl-Phenoxy)-4-Me-aniline | Target | 4.1 ± 0.3 | Combined Effect. |

Derived pKa Value

Estimated pKa: 4.1

-

Interpretation: The molecule is a weak base . It is significantly less basic than p-toluidine due to the ortho-phenoxy group, but slightly more basic than o-phenoxyaniline due to the para-methyl group.

Ionization Diagram

The following diagram illustrates the equilibrium and the electronic forces at play.

Figure 1: Ionization equilibrium and substituent effects on the aniline nitrogen.

Solubility & Partitioning (LogD)

Due to the lipophilic nature of the chlorophenoxy and methyl groups, this molecule exhibits low aqueous solubility in its neutral form.

-

Estimated LogP (Neutral): 4.2 – 4.6 (High Lipophilicity)

-

LogD (pH Dependent):

-

pH < 2.0: Molecule is >99% protonated (Cationic). Solubility increases significantly; LogD drops to ~1.5.

-

pH = 4.1 (pKa): 50% Ionized.

-

pH > 6.0: Molecule is >99% Neutral. Solubility is minimal; LogD approaches LogP (~4.5).

-

Operational Insight: To extract this compound from an organic reaction mixture into water, you must acidify the aqueous phase to pH < 2.0 . To extract it back into an organic solvent, adjust the aqueous phase to pH > 6.0 .

Experimental Protocol: pKa Determination

Because of the high LogP, standard aqueous potentiometric titration will likely fail due to precipitation of the neutral species near the pKa. The recommended method is Potentiometric Titration in Mixed Solvents (Yasuda-Shedlovsky Method) .

Methodology: Mixed-Solvent Extrapolation

Objective: Determine aqueous pKa by titrating in varying ratios of Methanol/Water and extrapolating to 0% organic solvent.

Reagents

-

Analyte: ~50 mg of 2-(4-Chlorophenoxy)-4-methylaniline (High Purity).

-

Titrant: 0.1 M HCl (standardized).

-

Solvents: CO₂-free water, HPLC-grade Methanol.

-

Ionic Strength Adjuster: 0.1 M KCl (to maintain constant ionic strength).

Step-by-Step Protocol

-

Preparation: Prepare three titration vessels with 30 mL of solvent mixture containing 0.1 M KCl.

-

Mixture A: 30% Methanol / 70% Water (v/v)

-

Mixture B: 40% Methanol / 60% Water (v/v)

-

Mixture C: 50% Methanol / 50% Water (v/v)

-

-

Dissolution: Dissolve accurately weighed analyte (~10 mg) into each vessel. Ensure complete dissolution (the methanol helps solubilize the neutral base).

-

Titration: Titrate with 0.1 M HCl using a calibrated pH electrode. Record pH vs. Volume of titrant.

-

Calculation: Determine the apparent pKa (psKa) for each solvent ratio using the half-equivalence point or Gran plot analysis.

-

Extrapolation (Yasuda-Shedlovsky):

-

Plot psKa + log[H₂O] (y-axis) vs. 1/Dielectric Constant (ε) of the solvent mixture (x-axis).

-

Perform linear regression. The y-intercept corresponds to the aqueous pKa.

-

Workflow Diagram

Figure 2: Workflow for determining pKa of lipophilic amines using mixed-solvent titration.

Implications for Drug Development & Synthesis

A. Impurity Profiling (HPLC)

In Reversed-Phase HPLC, this amine will cause severe peak tailing if the silanols on the column support are active.

-

Recommendation: Use a mobile phase pH > 6.0 (neutral form) for high retention, or pH < 2.5 (cationic form) for low retention. Avoid pH 3.5–4.5 (near pKa) to prevent peak splitting and broadening.

-

Additives: Use Triethylamine (TEA) or Trifluoroacetic acid (TFA) as ion-pairing agents/modifiers to improve peak shape.

B. Salt Formation

To isolate this intermediate as a stable solid, forming a hydrochloride salt is viable.

-

Protocol: Dissolve the oil/solid in diethyl ether or ethanol. Bubble dry HCl gas or add concentrated HCl in dioxane. The hydrochloride salt (C₁₃H₁₃Cl₂NO) should precipitate due to the high lattice energy of the ionic species compared to the neutral lipophile.

References

-

PubChem Compound Summary. (2025). 2-(4-Chlorophenoxy)aniline (CID 76010).[2] National Center for Biotechnology Information. Retrieved from [Link]

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for substituent effect rules on anilines).

Sources

Methodological & Application

Handling and storage protocols for 2-(4-Chlorophenoxy)-4-methylaniline

An Application Note for the Safe Handling and Storage of 2-(4-Chlorophenoxy)-4-methylaniline

Abstract

This document provides a detailed guide for the safe handling and storage of 2-(4-Chlorophenoxy)-4-methylaniline (CAS No. 919118-71-1). Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this protocol has been developed by synthesizing data from structurally similar and parent compounds, including chlorophenols, chloroanilines, and aniline. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to mitigate risks associated with the handling, storage, and disposal of this chemical. Adherence to these protocols is critical to ensure personnel safety and maintain experimental integrity.

Hazard Identification and Risk Assessment

2-(4-Chlorophenoxy)-4-methylaniline is a substituted aromatic amine containing both a chlorophenoxy and a chloroaniline moiety. While specific toxicological data for this compound is scarce, a review of related chemical classes allows for a robust inferred hazard profile.

1.1. Inferred Toxicological Profile

Aniline and its chlorinated derivatives are known for their systemic toxicity.[1][2] The primary hazards are associated with:

-

Acute Toxicity: Based on analogs like 2-(4-chlorophenoxy)aniline and various chloroanilines, this compound is presumed to be harmful if swallowed, inhaled, or in contact with skin.[3][4][5]

-

Hematotoxicity: Chloroaniline isomers are known to be hematotoxic, with p-chloroaniline inducing the most severe effects.[2] These compounds can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[2]

-

Carcinogenicity and Mutagenicity: Some chlorinated anilines are suspected or known carcinogens and mutagens.[4][5][6] Therefore, 2-(4-Chlorophenoxy)-4-methylaniline should be handled as a potential carcinogen.

-

Organ Toxicity: Chlorophenols and their derivatives can cause damage to the liver and kidneys.[7][8][9] The mechanism of toxicity may involve mitochondrial injury and uncoupling of oxidative phosphorylation.[8]

-

Skin and Eye Irritation: Direct contact is likely to cause skin and eye irritation.[3][10]

1.2. Physical and Chemical Hazards

While specific data is not available, related compounds are combustible liquids or solids.[11] It is prudent to assume that 2-(4-Chlorophenoxy)-4-methylaniline may form explosive mixtures with air upon intense heating.[5]

| Property | Inferred Value/Characteristic | Source/Analogue |

| CAS Number | 919118-71-1 | BLDpharm[12] |

| Molecular Formula | C13H12ClNO | BLDpharm[12] |

| Molecular Weight | 233.69 g/mol | BLDpharm[12] |

| Appearance | Likely a solid or liquid | General for substituted anilines |

| Solubility | Likely soluble in organic solvents | General for substituted anilines |

| Storage Temperature | 2-8°C, sealed in dry conditions | BLDpharm[12] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

2.1. Engineering Controls

All work with 2-(4-Chlorophenoxy)-4-methylaniline must be conducted in a designated area.[1]

-

Chemical Fume Hood: All handling of the compound, including weighing, dilution, and transfers, must be performed inside a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible.

2.2. Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

| Protection Type | Specification | Rationale |

| Hand Protection | Butyl, neoprene, or Viton gloves. Double gloving is recommended. | Nitrile gloves are NOT recommended for aniline and related compounds due to poor chemical resistance.[1] |

| Eye Protection | Chemical splash goggles or a face shield. | To protect against splashes and aerosols. |

| Body Protection | A fully buttoned lab coat, long pants, and closed-toe shoes. | To prevent skin contact. |

| Respiratory Protection | A respirator may be necessary for large spills or in case of ventilation failure. | Personnel must be fit-tested and trained in respirator use.[1] |

Detailed Protocols

3.1. Receiving and Storage Protocol

Caption: Workflow for receiving and storing 2-(4-Chlorophenoxy)-4-methylaniline.

-

Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

-

Inventory: Log the compound in the chemical inventory system.

-

Storage: Store the container in a designated, labeled, and secure chemical storage cabinet at 2-8°C.[12] The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[1]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

-

Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, date of receipt, and appropriate hazard warnings.

3.2. Handling and Dispensing Protocol

-

Preparation: Before handling, ensure the fume hood is functioning correctly and all necessary PPE is worn. Prepare all necessary equipment (spatulas, weigh boats, solvents, etc.) within the fume hood.

-

Weighing: If the compound is a solid, carefully weigh the desired amount in a tared container inside the fume hood. Avoid creating dust.

-

Dissolving: If preparing a solution, add the solvent to the weighed compound slowly. Use a magnetic stirrer if necessary to aid dissolution.

-

Transfer: Use a pipette or syringe for liquid transfers. All transfers should be performed over a spill tray within the fume hood.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.[13]

3.3. Spill and Emergency Procedures

Caption: Decision workflow for handling a chemical spill.

-

Small Spills (inside a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[14][15]

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Large Spills (outside a fume hood):

-

Evacuate the laboratory immediately and alert others.

-

Contact the institution's Environmental Health and Safety (EHS) department.

-

Prevent entry to the contaminated area.

-

-

Personnel Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

3.4. Waste Disposal Protocol

All waste containing 2-(4-Chlorophenoxy)-4-methylaniline, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[1]

-

Collect all waste in a clearly labeled, sealed, and compatible container.

-

Store the waste container in a designated secondary containment area.

-

Arrange for disposal through the institution's EHS department in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[1]

Conclusion

While 2-(4-Chlorophenoxy)-4-methylaniline is a valuable compound in research and development, its structural similarity to other toxic aromatic amines necessitates stringent safety protocols. By understanding the inferred hazards and adhering to the engineering controls, PPE requirements, and handling procedures outlined in this guide, researchers can work with this compound in a safe and responsible manner.

References

-

Abdel-Rahman, A., et al. (2021). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC. Available at: [Link]

-

Olson, K.R. (n.d.). CHLOROPHENOXY HERBICIDES (2,4-D). Poisoning & Drug Overdose, 7e. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Chlorophenoxy)aniline. PubChem. Available at: [Link]

-

MDPI. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. MDPI. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides. EPA. Available at: [Link]

-

Washington State University. (n.d.). Aniline. Environmental Health & Safety. Available at: [Link]

-

National Toxicology Program. (1993). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines. PubMed. Available at: [Link]

-

CPAchem Ltd. (2023). Safety data sheet. CPAchem. Available at: [Link]

-

Washington State University. (n.d.). Aniline Standard Operating Procedure. Environmental Health & Safety. Available at: [Link]

-

CPAchem Ltd. (n.d.). Safety data sheet. CPAchem. Available at: [Link]

-

New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. NJ.gov. Available at: [Link]

-

ChemBK. (2024). 2-Chloro-4-methylaniline. ChemBK. Available at: [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: aniline. Chemos. Available at: [Link]

Sources

- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 2. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 76010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 9. epa.gov [epa.gov]

- 10. fishersci.com [fishersci.com]

- 11. 2-Chloro-4-methylaniline 98 615-65-6 [sigmaaldrich.com]

- 12. 919118-71-1|2-(4-Chlorophenoxy)-4-methylaniline|BLD Pharm [bldpharm.com]

- 13. chemos.de [chemos.de]

- 14. ipo.rutgers.edu [ipo.rutgers.edu]

- 15. nj.gov [nj.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields of 2-(4-Chlorophenoxy)-4-methylaniline

Welcome to the technical support center for the synthesis of 2-(4-Chlorophenoxy)-4-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of this important chemical transformation. Here, we will delve into common challenges, provide in-depth troubleshooting advice, and offer optimized protocols grounded in established chemical principles.

The synthesis of diaryl ethers and amines is a cornerstone of medicinal chemistry, and 2-(4-Chlorophenoxy)-4-methylaniline is a valuable intermediate in the production of various pharmaceuticals and agrochemicals.[1] However, achieving high yields can be challenging. This guide provides a structured approach to identifying and resolving common issues encountered during its synthesis.

Core Synthesis Strategies: An Overview

The formation of the C-N or C-O bond in 2-(4-Chlorophenoxy)-4-methylaniline is typically achieved through cross-coupling reactions. The two most prevalent and effective methods are the Buchwald-Hartwig amination and the Ullmann condensation.[2][3] Understanding the fundamentals of these reactions is crucial for effective troubleshooting.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds.[4] It involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a bulky, electron-rich phosphine ligand.[5]

Ullmann Condensation

A classical method for forming carbon-oxygen or carbon-nitrogen bonds, the Ullmann condensation traditionally uses a copper catalyst, often at high temperatures.[3] Modern variations of this reaction have been developed to proceed under milder conditions with the use of ligands.[6]

Troubleshooting Guide & FAQs

This section addresses specific problems you might encounter during the synthesis of 2-(4-Chlorophenoxy)-4-methylaniline.

Issue 1: Low or No Product Formation

Question: I am not seeing any significant formation of my desired product. What are the likely causes and how can I fix it?

Answer: This is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

A. Catalyst Inactivity:

-

Palladium Catalysts (Buchwald-Hartwig): The active form of the catalyst is Pd(0). If you are starting with a Pd(II) precatalyst, such as Pd(OAc)₂, it needs to be reduced in situ.[7] Incomplete reduction can lead to low catalytic activity. Ensure your phosphine ligand, which also acts as a reducing agent, is present in a sufficient amount. Some reactions may benefit from the addition of a mild reducing agent.

-

Copper Catalysts (Ullmann): Traditional Ullmann reactions often used copper powder, which can have an passivating oxide layer.[3] Using "activated" copper or soluble copper(I) salts like CuI is generally more effective.[8] The choice of ligand is also critical in modern Ullmann reactions to stabilize the copper catalyst and facilitate the reaction.[6]

B. Inappropriate Base Selection:

-

The base plays a crucial role in both reactions. In the Buchwald-Hartwig amination, the base facilitates the deprotonation of the amine, making it a better nucleophile.[5] For the Ullmann condensation, the base is necessary to deprotonate the phenol or amine.

-

Troubleshooting Steps:

-

Strength: The pKa of the base should be high enough to deprotonate the starting material but not so high that it leads to side reactions. For anilines, a moderately strong base like Cs₂CO₃ or K₃PO₄ is often effective in Buchwald-Hartwig reactions.[9] For Ullmann condensations, K₂CO₃ or Cs₂CO₃ are common choices.

-

Solubility: The solubility of the base in the reaction solvent can impact its effectiveness. Ensure the base is adequately dispersed.

-

C. Reaction Conditions Not Optimized:

-

Temperature: Both reactions are sensitive to temperature. Ullmann condensations traditionally require high temperatures (often >150 °C), though modern ligand-assisted protocols can run at lower temperatures.[3][6] Buchwald-Hartwig reactions are typically run at elevated temperatures (80-120 °C), but the optimal temperature depends on the specific substrates and catalyst system.[9]

-

Solvent: The choice of solvent is critical. Aprotic, non-polar to polar solvents like toluene, dioxane, or DMF are commonly used. The solvent should be anhydrous, as water can interfere with the catalyst and reagents.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing several impurities alongside my desired product, leading to a low yield and difficult purification. What are these side products and how can I minimize them?

Answer: Side product formation is a frequent challenge. Understanding the potential side reactions is the first step to mitigating them.

A. Common Side Reactions:

-

Hydrodehalogenation: This is the replacement of the halogen on the aryl halide with a hydrogen atom. It can be a significant side reaction in palladium-catalyzed couplings, particularly if there are sources of hydrides in the reaction mixture.

-

Homocoupling: Dimerization of the starting aryl halide or the amine/phenol can occur, leading to biaryl or diarylamine/ether impurities.

-

Reduction of Nitro Groups (if present): If your starting materials contain nitro groups, they can be reduced under the reaction conditions, especially in the presence of a palladium catalyst and a phosphine ligand.

B. Strategies to Minimize Side Products:

-

Optimize Ligand-to-Metal Ratio: In Buchwald-Hartwig amination, the ratio of the phosphine ligand to the palladium catalyst is crucial. An insufficient amount of ligand can lead to palladium black precipitation and reduced activity, while an excess can sometimes inhibit the reaction. A typical starting point is a 1.5:1 to 2:1 ligand-to-palladium ratio.

-

Control Reaction Temperature and Time: Over-running the reaction can lead to the accumulation of side products. Monitor the reaction progress by TLC or LC-MS and stop it once the starting material is consumed.

-

Ensure Inert Atmosphere: Both palladium and copper catalysts can be sensitive to oxygen.[7] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent catalyst deactivation and oxidative side reactions.

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate a pure sample of 2-(4-Chlorophenoxy)-4-methylaniline from the crude reaction mixture. What purification strategies are most effective?

Answer: Purification can be challenging due to the similar polarities of the product and some of the starting materials or side products.

A. Recommended Purification Workflow:

-

Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step. This typically involves quenching the reaction, extracting the product into an organic solvent, and washing with water and brine to remove inorganic salts and water-soluble impurities.

-

Column Chromatography: This is the most common and effective method for purifying the product.

-

Stationary Phase: Silica gel is the standard choice.

-

Mobile Phase: A non-polar/polar solvent system is typically used. A good starting point is a gradient of ethyl acetate in hexanes. The optimal solvent system should be determined by TLC analysis of the crude mixture.

-

-

Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to obtain highly pure material. The choice of solvent is critical and should be determined experimentally.

Experimental Protocols & Data

Optimized Buchwald-Hartwig Amination Protocol

This protocol provides a robust starting point for the synthesis of 2-(4-Chlorophenoxy)-4-methylaniline.

| Parameter | Recommended Value |

| Aryl Halide | 1-Chloro-4-phenoxybenzene |

| Amine | 4-Methylaniline |

| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) |

| Ligand | XPhos (2-4 mol%) |

| Base | Cs₂CO₃ (1.5-2.0 equiv.) |

| Solvent | Toluene or Dioxane (anhydrous) |

| Temperature | 100-110 °C |

| Reaction Time | 12-24 hours (monitor by TLC/LC-MS) |

Step-by-Step Methodology:

-

To an oven-dried reaction vessel, add the aryl halide, amine, cesium carbonate, palladium precatalyst, and ligand.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the specified temperature with vigorous stirring.

-

Monitor the reaction progress. Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Diagrams

Troubleshooting Flowchart

Caption: A flowchart for troubleshooting low reaction yields.

Reaction Mechanism Overview

Caption: Simplified catalytic cycles for Buchwald-Hartwig and Ullmann reactions.

References

-

Buchwald–Hartwig amination - Wikipedia.

-

Ullmann condensation - Wikipedia.

-

3-(4-chlorophenoxy)-4-methylaniline - MySkinRecipes.

-

Buchwald-Hartwig Coupling - Organic Synthesis.

-

Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation - Benchchem.

-

Buchwald-Hartwig Amination - Chemistry LibreTexts.

-

Ullmann Reaction - Organic Chemistry Portal.

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.

Sources

- 1. 3-(4-chlorophenoxy)-4-methylaniline [myskinrecipes.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. organic-synthesis.com [organic-synthesis.com]

Removing impurities from crude 2-(4-Chlorophenoxy)-4-methylaniline

Technical Support Center: Purification of 2-(4-Chlorophenoxy)-4-methylaniline

Ticket ID: CMA-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Subject: Removal of persistent impurities (phenols, tars, and metals) from crude reaction mixtures.[1][2]

Executive Summary

You are likely dealing with a crude mixture resulting from an Ullmann-type coupling or an SNAr reaction followed by reduction.[1][2][3] The target molecule, 2-(4-Chlorophenoxy)-4-methylaniline , presents specific purification challenges due to the ortho-phenoxy group, which increases steric bulk near the amine and alters solubility profiles compared to simple anilines.[1][2][3]

Common impurities include:

-

4-Chlorophenol: Unreacted starting material (acidic).[1][2][3]

-

Neutral Tars/Oligomers: Side products from oxidation (neutral).[3]

-

Copper/Palladium species: Catalyst residues (if coupling was used).[3]

This guide prioritizes chemical extraction over chromatography for scalability, followed by crystallization for final polishing.

Module 1: Chemical Scavenging (The "Acid-Base" Protocol)

User Question: "My crude product is a dark brown oil/solid that smells faintly of phenol. Silica columns are not separating the impurities well.[2] How do I clean this bulk material?"

Technical Response: Chromatography is often inefficient for removing 4-chlorophenol because it streaks or co-elutes with the aniline.[1][2][3] The most robust method relies on the drastic pKa difference between your product (Aniline pKa ~4.0–5.0) and the impurity (4-Chlorophenol pKa ~9.4).[1][2][3]

The "Double-Switch" Extraction Protocol

This method chemically toggles the solubility of your product to isolate it from both acidic and neutral impurities.[1][2]

Reagents Required:

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

-

2M Hydrochloric Acid (HCl)[1]

-

2M Sodium Hydroxide (NaOH)[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve the crude 2-(4-Chlorophenoxy)-4-methylaniline in DCM (approx. 10 mL per gram).

-

Acid Extraction (The First Switch):

-

Extract the organic layer with 2M HCl (3x volumes).

-

Mechanism:[1][2][4][5][6][7][8] The aniline becomes protonated (

) and moves into the aqueous phase .[1][2][3] -

Fate of Impurities: Neutral tars, unreacted nitro-intermediates, and non-basic impurities remain in the organic phase .[1][2]

-

Action:Keep the Aqueous Layer. Discard the organic layer (after verifying no product remains).[2]

-

-

Base Neutralization (The Second Switch):

-

Cool the acidic aqueous layer in an ice bath (exothermic reaction).

-

Mechanism:[1][2][4][5][6][8] The ammonium salt is deprotonated, regenerating the free amine, which precipitates or oils out.

-

Fate of Impurities: Any trace 4-chlorophenol is converted to sodium 4-chlorophenolate, which is highly water-soluble and will not extract back into the organic phase at this high pH.[1][2][3]

-

-

Recovery:

-

Extract the cloudy aqueous mixture with fresh DCM.[2]

-

Wash the DCM layer with 1M NaOH (one final scavenge for phenols) followed by Brine.

-

Dry over

and concentrate.

-

Caption: Figure 1. Double-Switch Acid/Base Extraction logic for isolating basic anilines from neutral/acidic impurities.

Module 2: Crystallization & Phase Issues

User Question: "I tried recrystallizing from ethanol, but the product 'oiled out' (formed a liquid layer at the bottom) instead of forming crystals. How do I fix this?"

Technical Response: "Oiling out" is common with diphenyl ether derivatives due to their low melting points and high conformational flexibility.[3] It occurs when the solution temperature drops below the phase separation limit before it drops below the crystallization limit.

Troubleshooting Guide: The "Oiling Out" Matrix

| Variable | Adjustment Strategy | Why? |

| Solvent Choice | Switch to Ethanol/Water (9:1) or Hexane/Toluene .[1][2][3] | Pure ethanol may be too good a solvent.[3] Adding water (antisolvent) increases supersaturation control.[3] |

| Temperature | Seed at the cloud point. | Do not cool rapidly to 0°C. Cool to the point of turbidity, add a seed crystal, and hold temperature constant for 1 hour before further cooling. |

| Impurity Level | Perform Module 1 first. | Even 5% impurity can depress the melting point significantly, causing the product to exist as an oil at room temperature. |

Recommended Protocol: The "Cloud Point" Method[1][2]

-

Dissolve the semi-solid in the minimum amount of boiling Ethanol .

-

Add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Add a single drop of Ethanol to clear the solution.[3]

-

Remove from heat and let it cool to room temperature slowly (wrap the flask in foil or a towel to insulate).

-

Critical: If oil droplets form, reheat to dissolve and scratch the glass side with a rod while cooling to induce nucleation.

Module 3: The "Nuclear Option" (Hydrohalide Salt Formation)

User Question: "The material is still colored or purity is stuck at 95%. I need >99% for biological assays."

Technical Response: If the free base is difficult to purify, convert it to its Hydrochloride Salt . Aniline salts often crystallize much better than their free base counterparts and exclude impurities effectively.[3]

Protocol:

-

Dissolve the aniline in dry Diethyl Ether or Isopropanol .[3]

-

Cool to 0°C.

-

Add 4M HCl in Dioxane or bubble dry HCl gas through the solution.

-

The 2-(4-Chlorophenoxy)-4-methylaniline hydrochloride salt will precipitate as a white/off-white solid.[1][2][3]

-

Filter the solid and wash with cold ether.[3]

-

Optional: You can store it as the salt (often more stable) or convert it back to the free base using the "Base Neutralization" step in Module 1.[2]

Module 4: Metal Scavenging (Catalyst Removal)

User Question: "I used a Copper catalyst (Ullmann conditions) and my product has a green/blue tint."

Technical Response: Residual copper can be toxic to cell lines in downstream applications.[3] Standard extraction often fails to remove chelated copper.[3]